2-Amino-6-iodobenzoic acid
Overview
Description
2-Amino-6-iodobenzoic acid is a compound that can be synthesized from 2-amino-6-fluorobenzoic acid through a series of reactions including carboxyl group protection, diazotization, iodosubstitution, and deprotection. The final product is a loose white crystal with high purity and a confirmed structure through various analytical methods such as HPLC, MS, and NMR .
Synthesis Analysis
The synthesis of 2-amino-6-iodobenzoic acid involves starting with 2-amino-6-fluorobenzoic acid. The process includes protecting the carboxyl group, introducing iodine ions, and then removing the protective group to yield the final product. This method offers advantages such as low production costs, mild reaction conditions, and scalability for commercial production .
Molecular Structure Analysis
The molecular structure of 2-amino-6-iodobenzoic acid and related compounds has been studied using various techniques. For instance, single-crystal and molecular structures of salts derived from 2-aminobenzoic acid have been characterized by IR, EA, and XRD analysis. These studies reveal the presence of strong hydrogen bonds that contribute to the stability and formation of the crystal structures .
Chemical Reactions Analysis
2-Amino-6-iodobenzoic acid can potentially undergo various chemical reactions due to the presence of both amino and carboxylic acid functional groups. For example, 2-aminobenzamides, which are structurally related to 2-amino-6-iodobenzoic acid, have been used in iodine-catalyzed reactions to synthesize quinazolin-4(3H)-ones and dibenzo[b,h][1,6]naphthyridine derivatives . Additionally, reactions involving aminobenzoic acids with α,β-acetylenic γ-hydroxy nitriles have been reported to yield a new class of unnatural amino acids and facilitate esterification and acetylene hydration .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-amino-6-iodobenzoic acid are not explicitly detailed in the provided papers. However, the synthesis paper reports the product as a white crystal with a high purity level, suggesting it has well-defined crystalline properties . The related compounds, such as 2-aminobenzothiazoles, have been synthesized through iodine-catalyzed reactions, indicating the potential reactivity of the amino group in the presence of iodine catalysts . The crystal packing and hydrogen bonding interactions of similar compounds have been extensively studied, which can provide insights into the physical properties of 2-amino-6-iodobenzoic acid .
Scientific Research Applications
Synthesis and Chemical Reactions
Synthesis of Related Compounds : 2-Amino-6-iodobenzoic acid is used as a starting material in the synthesis of various compounds. For instance, it has been used in the synthesis of 2-fluoro-6-iodobenzoic acid, which exhibits high purity and yield under commercial-scale production with advantages such as low production costs and mild reaction conditions (Zhao Haoyu, Zhang Qimeng, J. Tao, 2010).
Functional Group Transformations : 2-Iodoxybenzoic acid (IBX), derived from 2-iodobenzoic acid, is notable for oxidizing alcohols to carbonyl compounds at room temperature. It tolerates amine functionality, making it suitable for oxidizing amino alcohols to amino carbonyl compounds. IBX also facilitates the synthesis of various heterocyclic systems (Vipin A. Nair, 2020).
Catalytic Applications : 2-Iodoaniline derivatives, closely related to 2-amino-6-iodobenzoic acid, have been used in palladium-catalysed carbonylation. This method synthesizes compounds with different functional groups, demonstrating the versatility of such derivatives in chemical reactions (P. Ács, E. Müller, Gábor Rangits, T. Lóránd, L. Kollár, 2006).
Biological and Pharmaceutical Research
Enzymatic Reactions in Metabolic Pathways : A study on Bordetella sp. strain 10d showed that 2-amino-5-carboxymuconic 6-semialdehyde, which forms from 4-amino-3-hydroxybenzoic acid, undergoes enzymatic deamination. This research provides insights into specific enzymatic reactions within metabolic pathways, emphasizing the significance of amino-substituted benzoic acids (Chika Orii, S. Takenaka, S. Murakami, K. Aoki, 2004).
Radiolabeling and Radioactive Synthesis : 2-Amino-3,4-di-iodobenzoic acid, structurally similar to 2-amino-6-iodobenzoic acid, has been synthesized for use in radiolabeling, demonstrating the applicability of iodo-substituted benzoic acids in radioactive organic compound synthesis (P. C. Rajam, Margaret E. Wirgau, U. Tsao, 1958).
Safety and Hazards
properties
IUPAC Name |
2-amino-6-iodobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6INO2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,9H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSQOLYZSEHSFLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)I)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00509220 | |
Record name | 2-Amino-6-iodobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00509220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-6-iodobenzoic acid | |
CAS RN |
20776-52-7 | |
Record name | 2-Amino-6-iodobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20776-52-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-6-iodobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00509220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-6-iodobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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